methyl 7-bromo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 7-bromo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the chromene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. The resulting brominated intermediate is then esterified using methanol and an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromene ring can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with potential pharmaceutical applications.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while oxidation and reduction can lead to chromanones or chromanols .
Scientific Research Applications
Methyl 7-bromo-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate
- Ethyl 7-bromo-2H-chromene-3-carboxylate
- Methyl 7-bromo-4-methyl-2H-chromene-3-carboxylate
Uniqueness
Methyl 7-bromo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylate ester group at the 3rd position makes it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
methyl 7-bromo-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUUWPEQBSXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676474 |
Source
|
Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-65-9 |
Source
|
Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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